4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
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Overview
Description
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile is a chemical compound with the CAS Number: 844499-04-3 . It has a molecular weight of 219.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClN3O/c11-5-9-13-10(15-14-9)8-3-1-7(6-12)2-4-8/h1-4H,5H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Chemical Properties and Reactions
- The chemical properties of compounds related to 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile, such as 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, include acylation of the amino group and its oxidation to azo and nitro groups. These compounds also undergo reactions with N- and S-nucleophilic reagents and transformations of the 1,2,4-oxadiazole ring (Stepanov, Dashko, & Stepanova, 2019).
Synthesis and Characterization
- A study described the solid-phase synthesis of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds, demonstrating the versatility in synthesizing such compounds (Quan & Kurth, 2004).
Application in Cancer Therapy
- Certain derivatives of 1,2,4-oxadiazole, like those containing the 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides structure, have been evaluated as RET kinase inhibitors for cancer therapy, showing potential in inhibiting RET kinase activity at both molecular and cellular levels (Han et al., 2016).
Mesomorphic Behaviour and Photo-luminescent Properties
- Studies on mesogens containing 1,3,4-oxadiazole fluorophore demonstrated significant mesomorphic temperature range and photo-luminescent properties, highlighting potential applications in materials science (Han, Wang, Zhang, & Zhu, 2010).
Synthesis of Novel Compounds
- Research on the synthesis of novel 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles explored the combination of nitrile groups and 1,2,4-triazole core in molecules, with potential implications in cancer research (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Scale-Up Synthesis for Medical Applications
- The scale-up synthesis of BMS-960, a selective S1P1 receptor agonist containing isoxazole and 1,2,4-oxadiazole, was optimized for medical research and toxicological studies (Hou et al., 2017).
Antibacterial Activity
- Synthesis and evaluation of new oxadiazolylbenzodioxane derivatives highlighted their antibacterial activity, contributing to the development of new antibacterial agents (Avagyan et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
properties
IUPAC Name |
4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-10(15-14-9)8-3-1-7(6-12)2-4-8/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXYQQIUVIAFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NO2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile |
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